molecular formula C14H12O4S B14343472 Benzenemethanesulfonic acid, 4-benzoyl- CAS No. 92681-66-8

Benzenemethanesulfonic acid, 4-benzoyl-

Cat. No.: B14343472
CAS No.: 92681-66-8
M. Wt: 276.31 g/mol
InChI Key: BXULOTXWHJFUOW-UHFFFAOYSA-N
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Description

Benzenemethanesulfonic acid, 4-benzoyl-, is an organic compound that features a benzene ring substituted with a methanesulfonic acid group and a benzoyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanesulfonic acid, 4-benzoyl-, typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfur trioxide and fuming sulfuric acid to introduce the sulfonic acid group . The benzoyl group can be introduced through Friedel-Crafts acylation, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of benzenemethanesulfonic acid, 4-benzoyl-, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, 4-benzoyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanesulfonic acid, 4-benzoyl-, has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the benzoyl group but shares the sulfonic acid functionality.

    Benzoyl chloride: Contains the benzoyl group but lacks the sulfonic acid group.

    Toluene-4-sulfonic acid: Similar sulfonic acid group but with a methyl group instead of a benzoyl group.

Uniqueness

Benzenemethanesulfonic acid, 4-benzoyl-, is unique due to the presence of both the sulfonic acid and benzoyl groups on the benzene ring. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

92681-66-8

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

(4-benzoylphenyl)methanesulfonic acid

InChI

InChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18/h1-9H,10H2,(H,16,17,18)

InChI Key

BXULOTXWHJFUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)O

Origin of Product

United States

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